molecular formula C20H17ClN4O4S B11343952 (5Z)-1-(4-chlorophenyl)-5-[1-propanoyl-5-(thiophen-2-yl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(4-chlorophenyl)-5-[1-propanoyl-5-(thiophen-2-yl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11343952
M. Wt: 444.9 g/mol
InChI Key: UBYZLXVLLRLZAT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-hydroxy-5-[1-propanoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, a propanoyl group, and a thiophenyl group, all attached to a tetrahydropyrimidine-dione core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-hydroxy-5-[1-propanoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Thiophenyl Group: The thiophenyl group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane.

    Formation of the Tetrahydropyrimidine-Dione Core: The tetrahydropyrimidine-dione core is formed through a cyclization reaction involving a urea derivative and a β-keto ester under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using a chlorobenzoyl chloride and a Lewis acid catalyst.

    Final Hydroxylation Step: The final step involves the hydroxylation of the intermediate compound using a suitable oxidizing agent, such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-hydroxy-5-[1-propanoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new heterocyclic structures.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids (e.g., aluminum chloride), palladium catalysts for cross-coupling reactions.

Major Products Formed

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Amino or thiol-substituted derivatives.

    Cyclization Products: New heterocyclic compounds.

Scientific Research Applications

3-(4-Chlorophenyl)-6-hydroxy-5-[1-propanoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-hydroxy-5-[1-propanoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory or cancer-related pathways.

    Receptor Binding: Binding to specific receptors on the cell surface to modulate cellular signaling.

    DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-6-hydroxy-5-[1-propanoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H17ClN4O4S

Molecular Weight

444.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-hydroxy-5-(2-propanoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C20H17ClN4O4S/c1-2-16(26)25-14(15-4-3-9-30-15)10-13(23-25)17-18(27)22-20(29)24(19(17)28)12-7-5-11(21)6-8-12/h3-9,14,28H,2,10H2,1H3,(H,22,27,29)

InChI Key

UBYZLXVLLRLZAT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)O)C4=CC=CS4

Origin of Product

United States

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